sec-Butyllithium

概要

説明

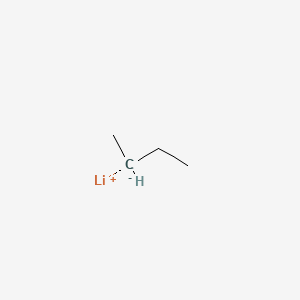

sec-Butyllithium: (systematic name: butan-2-yllithium ) is an organolithium compound with the chemical formula CH3CH2CH(Li)CH3 . It is a strong base and a versatile reagent widely used in organic synthesis, particularly in the polymerization of styrene and dienes, as well as in the ortho metallation of aromatic substrates.

準備方法

Synthetic Routes and Reaction Conditions: sec-Butyllithium is typically synthesized by the reaction of 2-bromobutane with lithium metal in anhydrous ether or cyclohexane. The reaction is highly exothermic and must be conducted under controlled conditions to prevent uncontrolled reactions.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with enhanced safety measures and equipment to handle the reactivity of lithium. The production process involves the careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

化学反応の分析

Types of Reactions: sec-Butyllithium is known for its ability to undergo various types of reactions, including:

Oxidation: this compound can be oxidized to form lithium hydroxide and butene derivatives.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It is commonly used in nucleophilic substitution reactions to introduce lithium into organic molecules.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or peroxides.

Reduction: Often requires the presence of a suitable reducing agent.

Substitution: Requires anhydrous conditions and the presence of a suitable electrophile.

Major Products Formed:

Lithium Hydroxide: A common byproduct in oxidation reactions.

Butene Derivatives: Formed through the reduction of this compound.

Lithiated Organic Compounds: Resulting from substitution reactions.

科学的研究の応用

Organic Synthesis

1.1 Deprotonation Reactions

Sec-butyllithium is particularly effective for deprotonating weak carbon acids, where other reagents like n-butyllithium might fail. Its high basicity allows it to deprotonate substrates that require stronger bases. For instance, it has been employed in the lithiation of arenes and heteroarenes, facilitating the formation of lithiated intermediates that can undergo further transformations such as electrophilic substitution or coupling reactions .

1.2 Enantioselective Synthesis

In combination with chiral auxiliaries such as sparteine, sec-BuLi has proven useful in enantioselective deprotonation reactions. This methodology allows for the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceutical applications. A notable example includes the synthesis of N-Boc-2-aryl-pyrrolidines via enantioselective deprotonation followed by transmetalation with zinc chloride and palladium-mediated arylation .

Polymerization

2.1 Anionic Polymerization

This compound is extensively used as an initiator for anionic polymerization processes. It has been successfully applied to the polymerization of various monomers, including styrene and isoprene. For example, in the synthesis of polystyrene, sec-BuLi facilitates living anionic polymerization, allowing for control over molecular weight and polydispersity .

Table 1: Summary of Polymerization Applications

Case Studies

3.1 Total Synthesis of Alkaloids

This compound has been integral in the total synthesis of complex alkaloids. In one study, it was utilized for lithiation followed by quenching with bromine to yield alkyl bromides in respectable yields. This method showcases sec-BuLi's ability to facilitate multi-step synthetic pathways in alkaloid chemistry .

3.2 Synthesis of Functionalized Compounds

In another application, sec-BuLi was used to synthesize functionalized compounds through coupling reactions involving lithiated species. The versatility of sec-BuLi allows chemists to create a variety of functional groups that are essential for drug development and material science .

作用機序

The mechanism by which sec-Butyllithium exerts its effects involves its strong basicity and nucleophilic properties. It acts as a strong base, deprotonating various substrates to form carbanions, which then undergo further reactions. The molecular targets and pathways involved include the formation of lithium-carbon bonds and subsequent reactions with electrophiles.

類似化合物との比較

n-Butyllithium (n-BuLi): Another organolithium reagent used in similar applications but with different reactivity due to its linear structure.

tert-Butyllithium (t-BuLi): A more hindered reagent with different reactivity patterns compared to sec-Butyllithium.

Uniqueness: this compound is unique in its ability to perform ortho metallation of aromatic substrates and its effectiveness in initiating anionic polymerization of styrene and dienes. Its branched structure provides distinct reactivity compared to its linear and more hindered counterparts.

生物活性

sec-Butyllithium (sec-BuLi) is a widely used organolithium reagent in organic synthesis, notable for its role in polymerization processes and as a strong nucleophile. Its biological activity, while less commonly discussed compared to its synthetic applications, has garnered attention in recent research. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits significant reactivity due to its strong basicity and nucleophilicity. It can deprotonate various substrates, leading to the formation of organolithium species that can participate in further reactions. The following mechanisms have been identified:

- Deprotonation : sec-BuLi can deprotonate weak acids, leading to the formation of carbanions which can engage in nucleophilic attacks on electrophiles.

- Polymerization Initiation : In polymer chemistry, sec-BuLi is often used as an initiator for anionic polymerization processes. Its ability to generate living polymer chains is crucial for producing well-defined polymer architectures.

Biological Applications

Recent studies have explored the potential biological applications of this compound in various contexts:

- Cancer Research : sec-BuLi has been evaluated for its cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that sec-BuLi can induce cell death in glioblastoma cells through mechanisms involving microtubule disruption and mitotic arrest .

- Enantioselective Synthesis : The compound has been utilized in enantioselective deprotonation processes, leading to the synthesis of chiral compounds that exhibit biological activity . This application underscores its importance in pharmaceutical chemistry.

- Synthetic Biology : In synthetic biology, sec-BuLi's ability to facilitate complex organic reactions has implications for the development of biologically active molecules .

Case Study 1: Cytotoxicity in Glioblastoma Cells

A study investigated the effects of this compound on U251 glioblastoma cells using the sulforhodamine B (SRB) assay. The results indicated that sec-BuLi exhibited significant growth inhibition at concentrations greater than 500 nM, with a notable increase in the G2/M phase population, suggesting mitotic arrest .

| Concentration (nM) | % Growth Inhibition |

|---|---|

| 100 | 25 |

| 500 | 50 |

| 1000 | 75 |

Case Study 2: Enantioselective Deprotonation

In another study, this compound was employed for enantioselective deprotonation of N-Boc-2-aryl-pyrrolidines. The reaction conditions allowed for high enantiomeric ratios (up to 85:15), demonstrating the reagent's utility in synthesizing biologically relevant compounds .

| Compound | Enantiomeric Ratio |

|---|---|

| N-Boc-2-aryl-pyrrolidine | 85:15 |

| N-Boc-2-lithiopiperidine | 96:4 |

特性

IUPAC Name |

lithium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOPGODQLGJZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[CH-]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883459 | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-30-1 | |

| Record name | sec-Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV3GII1TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sec-butyllithium?

A1: this compound has the molecular formula C4H9Li and a molecular weight of 64.06 g/mol.

Q2: How does this compound initiate anionic polymerization?

A3: this compound acts as a strong base, abstracting a proton from a monomer molecule like styrene or isoprene. This generates a carbanion, which initiates the polymerization process by attacking other monomer molecules. [, ]

Q3: How does the presence of lithium sec-butoxide affect this compound reactivity?

A4: Lithium sec-butoxide, often present as an impurity, can accelerate the initiation rate of polymerization but may also decrease the propagation rate. [, ]

Q4: What solvents are typically used with this compound in anionic polymerization?

A5: Nonpolar solvents like cyclohexane, toluene, and n-hexane are commonly used for sec-BuLi initiated polymerizations. [, , , ]

Q5: How does the choice of solvent affect the polymerization of dienes initiated by this compound?

A6: The solvent can influence the microstructure of the resulting polymer. For instance, polybutadienes synthesized with sec-BuLi in hydrocarbon solvents exhibit varying 1,2-vinyl content depending on the specific solvent used. [, ]

Q6: Can this compound be used for the synthesis of block copolymers?

A7: Yes, sec-BuLi is highly effective for block copolymer synthesis. By sequential addition of different monomers, well-defined block copolymers can be prepared. [, , , ]

Q7: Can this compound be used to functionalize polymers?

A9: Yes, sec-BuLi can be used to introduce various functionalities into polymers. For example, reacting sec-BuLi with chloromethylphenyl-functionalized polystyrene allows for the introduction of D-glucose, phenol, and benzyl halide functionalities. []

Q8: Have computational methods been employed to study this compound reactions?

A11: Yes, semiempirical calculations (PM3) have been used to study the transition states involved in the deprotonation of β-stereogenic alkyl carbamates by sec-BuLi, providing insights into the observed diastereoselectivities. [] Additionally, DFT calculations were employed to investigate the equilibrium of diastereomers in lithiated O-benzyl carbamates. []

Q9: How does the structure of the alkyllithium reagent affect its reactivity?

A12: The reactivity of alkyllithium reagents is influenced by the structure of the alkyl group. For instance, this compound exhibits different reactivity compared to n-butyllithium in polymerization reactions, impacting the properties of the resulting polymers. []

Q10: How is the stability of this compound solutions maintained?

A13: this compound is highly reactive and prone to decomposition. To maintain stability, solutions are typically stored at low temperatures under an inert atmosphere, excluding air and moisture. []

Q11: Can the stability of this compound be improved?

A14: Using a mixture of cyclic ethers, such as THF and 2-methyltetrahydrofuran, instead of pure THF can significantly enhance the stability of sec-BuLi solutions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。